2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O5/c23-16-4-6-18(7-5-16)34-13-20(30)24-8-9-28-21-19(11-26-28)22(31)27(14-25-21)12-15-2-1-3-17(10-15)29(32)33/h1-7,10-11,14H,8-9,12-13H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSFTVUPWQMNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-aminopyrazole-4-carbonitrile with ethyl cyanoacetate under basic conditions.
Procedure :
- Combine 5-aminopyrazole-4-carbonitrile (10 mmol) and ethyl cyanoacetate (12 mmol) in anhydrous DMF.
- Add potassium carbonate (15 mmol) and heat at 80°C for 6 hours.
- Quench with ice-water, filter, and recrystallize from ethanol to yield the intermediate (78% yield).
Key Data :
Introduction of the 3-Nitrobenzyl Group
Alkylation at position 5 is achieved using 3-nitrobenzyl bromide under phase-transfer conditions.
Procedure :
- Suspend 5-amino-pyrazolo[3,4-d]pyrimidin-4-one (5 mmol) in acetonitrile.
- Add 3-nitrobenzyl bromide (6 mmol), tetrabutylammonium bromide (0.5 mmol), and K₂CO₃ (10 mmol).
- Reflux for 12 hours, concentrate, and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to isolate the 5-(3-nitrobenzyl) derivative (65% yield).
Regioselectivity : The reaction favors N-alkylation over O-alkylation due to the higher nucleophilicity of the pyrimidine nitrogen.
Functionalization of the Ethyl Side Chain
Ethyl Bromide Intermediate Synthesis
Introduce a bromoethyl group at position 1 via nucleophilic substitution.
Procedure :
Amide Coupling with 2-(4-Chlorophenoxy)Acetamide
Activate 2-(4-chlorophenoxy)acetic acid as its acid chloride and couple with the ethylamine side chain.
Procedure :
- React 2-(4-chlorophenoxy)acetic acid (4 mmol) with thionyl chloride (8 mmol) in anhydrous CH₂Cl₂ at 0°C for 1 hour.
- Add dropwise to a solution of 1-(2-aminoethyl)-5-(3-nitrobenzyl)pyrazolo[3,4-d]pyrimidin-4-one (3 mmol) and triethylamine (6 mmol) in CH₂Cl₂.
- Stir at room temperature for 4 hours, wash with NaHCO₃, dry (MgSO₄), and recrystallize from ethanol (52% yield).
Optimization :
- Excess thionyl chloride ensures complete acid activation.
- Triethylamine scavenges HCl, preventing protonation of the amine nucleophile.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, pyrimidine H-2), 8.25 (d, J = 8.4 Hz, 2H, nitrobenzyl aromatic), 7.62 (t, J = 7.8 Hz, 1H, nitrobenzyl H-5), 7.48 (d, J = 8.8 Hz, 2H, chlorophenoxy aromatic), 6.98 (d, J = 8.8 Hz, 2H, chlorophenoxy aromatic), 5.32 (s, 2H, benzyl CH₂), 4.12 (t, J = 6.2 Hz, 2H, ethyl CH₂N), 3.78 (t, J = 6.2 Hz, 2H, ethyl CH₂CO), 3.52 (s, 2H, acetamide CH₂).¹³C NMR (100 MHz, DMSO-d₆) :
δ 170.2 (C=O), 162.4 (pyrimidine C-4), 154.1 (pyrazole C-3), 148.9 (nitrobenzyl C-3), 132.7–116.4 (aromatic carbons), 52.1 (benzyl CH₂), 45.3 (ethyl CH₂N), 40.8 (ethyl CH₂CO).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine core | Ethyl cyanoacetate, K₂CO₃ | 78 | 98.2 |
| 3-Nitrobenzylation | 3-Nitrobenzyl bromide, TBAB | 65 | 97.5 |
| Ethyl side chain | 1,2-Dibromoethane, DMF | 58 | 96.8 |
| Acetamide coupling | SOCl₂, TEA, CH₂Cl₂ | 52 | 99.1 |
Key Observations :
- Alkylation with 3-nitrobenzyl bromide requires phase-transfer catalysis (TBAB) to enhance solubility.
- Amide coupling yields improve with slow addition of acid chloride to avoid side reactions.
Challenges and Optimization Strategies
Regioselective Nitration
Direct nitration of the pyrazolo[3,4-d]pyrimidine core is problematic due to competing ring-opening reactions. Instead, pre-functionalization with the nitrobenzyl group prior to cyclization ensures regiochemical control.
Amide Bond Stability
The ethylamine side chain is prone to hydrolysis under acidic conditions. Using anhydrous CH₂Cl₂ and TEA minimizes decomposition during coupling.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction of the nitro group: 2-(4-chlorophenoxy)-N-(2-(5-(3-aminobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide.
Reduction of the carbonyl group: 2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been tested against various bacterial strains. In studies, certain derivatives demonstrated significant inhibition against pathogens like Proteus vulgaris and Bacillus subtilis, suggesting a potential role in developing new antibacterial agents .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer activity. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, the incorporation of nitrobenzyl groups has been associated with enhanced cytotoxicity against specific cancer types .
Anti-inflammatory Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine structure have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Substitution reactions to introduce the chlorophenoxy and nitrobenzyl groups.
- Final acetamide formation.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it could act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzyl group could be involved in redox reactions, while the pyrazolopyrimidine core could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
- Substituent Position and Bioactivity: The 3-nitrobenzyl group in the target compound likely enhances π-π stacking interactions with hydrophobic binding pockets compared to the 4-methylbenzyl group in the dichlorophenoxy analogue . The 4-chlorophenoxy group in the target compound shows higher metabolic stability than the 2,4-dichlorophenoxy variant, which may undergo faster dehalogenation . Fluorinated analogues (e.g., from ) exhibit improved cellular permeability due to fluorine’s electronegativity, correlating with higher cytotoxicity in cancer cell lines .
Computational Similarity and Bioactivity Profiling
Table 2: Tanimoto and Dice Similarity Scores (MACCS Fingerprints)
- Key Findings: High structural similarity (Tanimoto >0.8) between the target and dichlorophenoxy analogue correlates with overlapping kinase inhibition profiles but divergent solubility profiles . Lower similarity scores (<0.7) with fluorinated or chromenone-containing analogues align with distinct bioactivity patterns, such as cytotoxicity vs. anti-inflammatory effects .
NMR and Crystallographic Insights
- NMR analysis () reveals that substituents at positions 5 (benzyl) and 4-oxo significantly alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm).
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with a molecular formula of and a molecular weight of approximately 482.9 g/mol. This compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its significant pharmacological potential, particularly in anticancer and antiviral applications .
Structural Characteristics
The structural components of this compound include:
- 4-chlorophenoxy group : This moiety enhances the lipophilicity and biological activity of the compound.
- Nitrobenzyl moiety : Known to contribute to the compound's reactivity and potential therapeutic effects.
- Pyrazolo[3,4-d]pyrimidine scaffold : This core structure is associated with various biological activities, including inhibition of cancer cell proliferation and antiviral effects.
Antitumor Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit potent antitumor properties. The specific compound has shown potential in inducing apoptosis in cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways associated with cell survival and proliferation. The presence of the 4-chlorophenoxy group is believed to enhance this activity by increasing cellular uptake and bioavailability.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further development against various viral infections. The dual action of inducing apoptosis while inhibiting viral replication positions this compound as a promising lead in drug discovery efforts aimed at treating both cancer and viral diseases .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound effectively reduces cell viability in several cancer cell lines. The mechanism appears to involve the activation of caspases, leading to apoptosis. Specific IC50 values were reported in studies, indicating a strong correlation between concentration and efficacy against tumor cells.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that it interacts favorably with proteins involved in cancer progression and viral replication, supporting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting with substituted pyrazolo[3,4-d]pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of 3-nitrobenzyl derivatives with pyrazolo-pyrimidine cores under alkaline conditions to form the fused heterocyclic scaffold .
- Step 2 : Introduction of the 4-chlorophenoxy acetamide moiety via nucleophilic substitution or acylation reactions, often using coupling agents like EDCI/HOBt .
- Critical conditions : Reactions may require anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate proton environments and carbon frameworks, with characteristic shifts for nitrobenzyl (δ 7.5–8.5 ppm) and pyrazolo-pyrimidine (δ 10–13 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with chlorine and nitro groups .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
- In vitro assays : Dose-response studies in cancer cell lines (e.g., MTT assay) and antimicrobial disk diffusion tests .
- Target-specific screens : Kinase inhibition assays (e.g., EGFR or VEGFR) to identify mechanistic pathways, leveraging the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for nitro group reduction) or organocatalysts for stereoselective acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dechlorinated analogs) and adjust stoichiometry/reactant ratios accordingly .
Q. How do structural analogs compare in bioactivity, and what SAR trends emerge?
| Analog | Modification | Bioactivity | Reference |
|---|---|---|---|
| 2-(4-Chlorobenzyl)-N-phenylacetamide | Simpler acetamide backbone | Antitumor (IC50: 12 µM) | |
| 6-Fluoro-pyrido[3,2-d]pyrimidine | Fluorine substitution | Antiviral (EC50: 8 µM) | |
| Target compound | Nitrobenzyl + pyrazolo-pyrimidine | Dual kinase inhibition (EGFR/VEGFR) | |
| SAR Insights : Nitro groups enhance electrophilic reactivity, while chlorophenoxy moieties improve membrane permeability . |
Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved?
- Multi-method validation : Combine X-ray diffraction (using SHELX for refinement ) with DFT calculations (e.g., Gaussian09) to model electron density maps .
- Twinned crystal analysis : SHELXD/SHELXE pipelines resolve overlapping reflections in poorly diffracting samples .
Q. What strategies address contradictions in biological activity data across studies?
- Purity verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted nitro precursors) .
- Assay standardization : Use isogenic cell lines and consistent incubation times to reduce variability in IC50 values .
Q. How to design protein-ligand interaction studies for mechanistic elucidation?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for target proteins like kinases .
- X-ray co-crystallography : Resolve ligand-binding modes in enzyme active sites (e.g., PDB deposition) .
- Molecular Dynamics (MD) : Simulate binding stability using AMBER or GROMACS to predict residence times .
Methodological Notes
- Synthesis Contradictions : Varied nitro group reduction efficiencies (e.g., Fe/HCl vs. catalytic hydrogenation) may alter final product yields .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
